molecular formula C11H15N B14382692 2-(2-Ethenylphenyl)-N-methylethan-1-amine CAS No. 88090-35-1

2-(2-Ethenylphenyl)-N-methylethan-1-amine

Cat. No.: B14382692
CAS No.: 88090-35-1
M. Wt: 161.24 g/mol
InChI Key: WIISKLRALADTRA-UHFFFAOYSA-N
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Description

2-(2-Ethenylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a phenyl group substituted with an ethenyl group and an amine group attached to an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethenylphenyl)-N-methylethan-1-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses N-(2-bromophenyl)acetamide as a starting material, which is reacted with ethylene glycol dimethyl ether and tetrakis(triphenylphosphine)palladium(0) under a nitrogen atmosphere . The reaction mixture is then heated at reflux for 20 hours, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethenylphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Ethenylphenyl)-N-methylethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethenylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Vinylphenyl)-N-methylethan-1-amine
  • 2-(2-Phenylethenyl)-N-methylethan-1-amine
  • 2-(2-Ethenylphenyl)-N-ethylethan-1-amine

Uniqueness

2-(2-Ethenylphenyl)-N-methylethan-1-amine is unique due to its specific structural features, such as the ethenyl group attached to the phenyl ring and the N-methyl substitution on the ethane chain. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88090-35-1

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2-ethenylphenyl)-N-methylethanamine

InChI

InChI=1S/C11H15N/c1-3-10-6-4-5-7-11(10)8-9-12-2/h3-7,12H,1,8-9H2,2H3

InChI Key

WIISKLRALADTRA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1C=C

Origin of Product

United States

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